molecular formula C16H13N5O4 B2628186 N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396758-55-6

N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2628186
CAS No.: 1396758-55-6
M. Wt: 339.311
InChI Key: YQLVJYSKHGEUEK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic components, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrazine moiety: This step often involves nucleophilic substitution reactions where the pyrazine ring is introduced to the oxazole core.

    Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or through coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed coupling reactions for introducing various substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers are exploring its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
  • N-(2-methoxyphenyl)-2-(pyrimidine-2-carboxamido)oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may offer unique reactivity due to the presence of the pyrazine ring, which can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-24-13-5-3-2-4-10(13)19-15(23)12-9-25-16(20-12)21-14(22)11-8-17-6-7-18-11/h2-9H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLVJYSKHGEUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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